Cas no 1261485-44-2 ((3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine)

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 化学的及び物理的性質
名前と識別子
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- (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
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- インチ: 1S/C15H13ClF3NO/c1-20(2)14-12(7-4-8-13(14)16)10-5-3-6-11(9-10)21-15(17,18)19/h3-9H,1-2H3
- InChIKey: MKBQCDPFDXFXHL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C2C=CC=C(C=2)OC(F)(F)F)=C1N(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 337
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 12.5
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011007433-500mg |
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |
1261485-44-2 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A011007433-1g |
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |
1261485-44-2 | 97% | 1g |
$1490.00 | 2023-09-03 | |
Alichem | A011007433-250mg |
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |
1261485-44-2 | 97% | 250mg |
$470.40 | 2023-09-03 |
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 関連文献
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamineに関する追加情報
Introduction to (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (CAS No. 1261485-44-2)
The compound (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine, identified by its CAS number 1261485-44-2, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, featuring a biphenyl core with specific functional groups, has garnered attention due to its unique structural and chemical properties. The presence of both chloro and trifluoromethoxy substituents on the biphenyl ring introduces a high degree of electronic and steric complexity, making it a valuable candidate for various applications in medicinal chemistry and material science.
In recent years, the exploration of biphenyl derivatives has seen considerable growth, driven by their potential in drug discovery and development. The specific arrangement of atoms in (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine contributes to its distinct reactivity and interaction capabilities with biological targets. This has led to its investigation in several cutting-edge research projects aimed at developing novel therapeutic agents.
One of the most compelling aspects of this compound is its structural versatility. The combination of a chloro group at the 3-position and a trifluoromethoxy group at the 3'-position on the biphenyl ring creates a molecule that is both electronically rich and spatially constrained. This balance allows for selective interactions with biological systems, making it an attractive scaffold for designing molecules with specific pharmacological profiles.
Current research in the field has highlighted the compound's potential in modulating various biological pathways. Studies have indicated that derivatives of biphenyl with similar functional groups may exhibit properties relevant to neurological disorders, inflammation, and cancer. The dimethylamine moiety at the 2-position further enhances the compound's potential by providing a site for further functionalization, enabling the synthesis of more complex analogs.
The synthesis of (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 3-chlorobiphenyl and 3'-(trifluoromethoxy)biphenyl, which are then coupled through condensation or coupling reactions to form the desired biphenyl core. Subsequent functionalization steps introduce the dimethylamine group, finalizing the structure.
Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications. The ability to produce high-purity samples is crucial for downstream applications, particularly in pharmaceutical research where impurities can significantly impact experimental outcomes.
In terms of applications, (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has been explored as a building block for more complex molecules. Its unique structure allows for derivatization into libraries of compounds that can be screened for biological activity. This approach is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for their efficacy against specific targets.
Computational studies have also played a significant role in understanding the properties of this compound. Molecular modeling techniques can predict how it interacts with biological targets, providing insights into its potential pharmacological effects. These predictions are often validated through experimental studies, creating a synergistic approach to drug discovery.
The compound's electronic properties are another area of interest. The presence of both electron-withdrawing chloro and electron-donating trifluoromethoxy groups creates a molecule with a complex electronic landscape. This can be exploited to fine-tune its interactions with biological systems, potentially leading to more effective therapeutic agents.
In conclusion, (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (CAS No. 1261485-44-2) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an excellent candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel treatments.
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